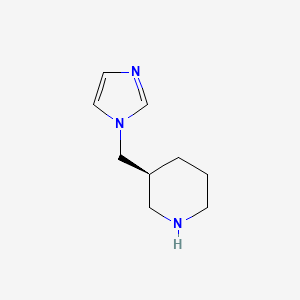![molecular formula C28H19BrN2 B12826237 4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12826237.png)
4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is a complex organic compound that features a biphenyl structure with a bromine atom and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of biphenyl compounds, followed by coupling reactions to introduce the pyrimidine ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds .
Scientific Research Applications
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. The bromine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler compound with a single bromine atom on the biphenyl structure.
4-Bromo-1,1’-biphenyl: Another similar compound with a bromine atom on the biphenyl ring.
4-Bromo-4’-hydroxybiphenyl: A hydroxylated derivative of bromobiphenyl
Uniqueness
4-(3’-Bromo-[1,1’-biphenyl]-3-yl)-2,6-diphenylpyrimidine is unique due to the presence of both a brominated biphenyl structure and a pyrimidine ring. This combination imparts distinct chemical properties and potential for diverse applications, setting it apart from simpler biphenyl derivatives .
Properties
Molecular Formula |
C28H19BrN2 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
4-[3-(3-bromophenyl)phenyl]-2,6-diphenylpyrimidine |
InChI |
InChI=1S/C28H19BrN2/c29-25-16-8-14-23(18-25)22-13-7-15-24(17-22)27-19-26(20-9-3-1-4-10-20)30-28(31-27)21-11-5-2-6-12-21/h1-19H |
InChI Key |
CUYBIFKYFSYDKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride](/img/structure/B12826159.png)
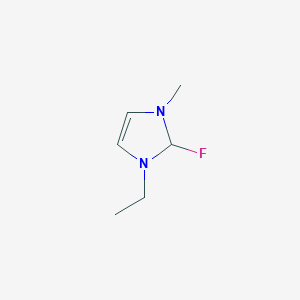


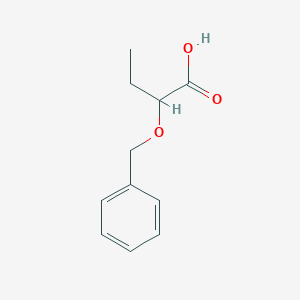
![2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride](/img/structure/B12826190.png)
![Acetamide, N-[3,3,3-trifluoro-2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B12826194.png)
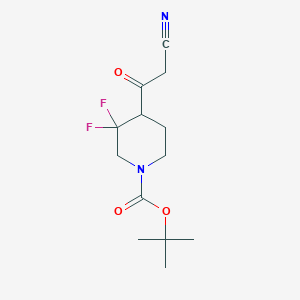
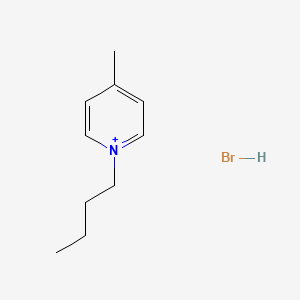

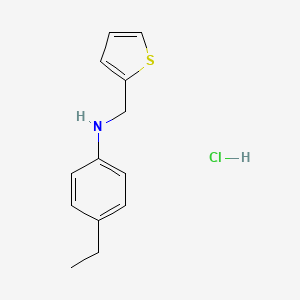
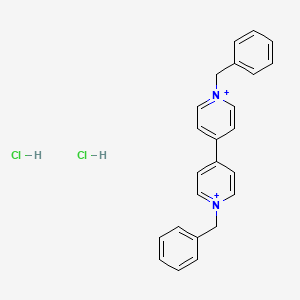
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
